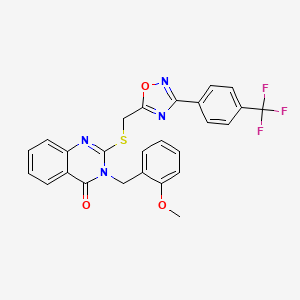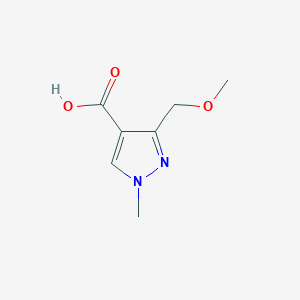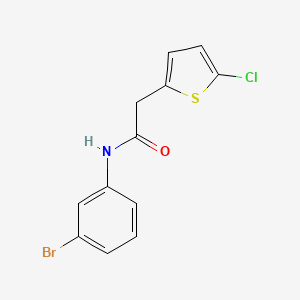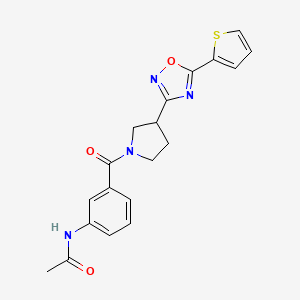
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol is a chemical compound with the molecular formula C15H34O4Si and a molecular weight of 306.51 g/mol . This compound is known for its unique structure, which includes a silicon atom integrated into a dodecane backbone with multiple ether linkages. It is primarily used in research settings and has various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol typically involves the reaction of appropriate silicon-containing precursors with organic compounds that provide the necessary carbon and oxygen atoms. One common method includes the hydrosilylation of alkenes with silanes, followed by etherification reactions to introduce the trioxa groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as platinum or rhodium complexes, can enhance the efficiency of the hydrosilylation step .
Chemical Reactions Analysis
Types of Reactions
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The silicon atom can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorosilanes can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce silanes .
Scientific Research Applications
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research into silicon-based drugs and delivery systems often utilizes this compound.
Industry: It is employed in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which 3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and hydrogen, allowing the compound to participate in a range of chemical reactions. The ether linkages provide flexibility and stability to the molecule, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound has a similar structure but with different substituents on the silicon atom.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another similar compound with variations in the alkyl groups attached to the silicon.
Uniqueness
3,3-Diisopropyl-2-methyl-4,7,10-trioxa-3-siladodecan-12-ol is unique due to its specific combination of isopropyl and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O4Si/c1-13(2)20(14(3)4,15(5)6)19-12-11-18-10-9-17-8-7-16/h13-16H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZMHHXNYMGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2534214.png)
![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)
![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)
![4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2534217.png)
![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)

![2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2534225.png)
![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)
![2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide](/img/structure/B2534231.png)
![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2534232.png)


